Product packaging for Methyl 3-amino-3-(pyridin-3-yl)butanoate(Cat. No.:CAS No. 1508381-33-6)

Methyl 3-amino-3-(pyridin-3-yl)butanoate

Cat. No.: B1458157
CAS No.: 1508381-33-6
M. Wt: 194.23 g/mol
InChI Key: DYHARZDAZLIGHV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(pyridin-3-yl)butanoate is a specialized organic compound featuring a pyridine ring, an amino group, and a methyl ester moiety. For example, derivatives of similar compounds, such as methyl 3-arylamino-2-benzoylaminobut-2-enoate, are precursors for synthesizing oxazoloquinolines and imidazole carboxylates via cyclization reactions using polyphosphoric acid (PPA) . The pyridine ring enhances polarity and hydrogen-bonding capabilities, making this compound a valuable intermediate in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B1458157 Methyl 3-amino-3-(pyridin-3-yl)butanoate CAS No. 1508381-33-6

Properties

IUPAC Name

methyl 3-amino-3-pyridin-3-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(11,6-9(13)14-2)8-4-3-5-12-7-8/h3-5,7H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHARZDAZLIGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-3-(pyridin-3-yl)butanoate is an organic compound that has garnered attention for its significant biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₄N₂O₂. Its structure features a pyridine ring attached to a butanoate backbone, which is characteristic of amino acid derivatives. This unique arrangement allows the compound to engage in various interactions with biological targets, including enzymes and receptors, potentially modulating their activity.

The biological activity of this compound primarily stems from its ability to interact with key biochemical pathways:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.
  • Receptor Interaction : It can bind to receptors, altering their function and potentially leading to therapeutic effects in neurological and other disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, related compounds have shown effectiveness against Gram-positive bacteria, indicating potential use in treating infections.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases.
  • Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, suggesting it may have applications in oncology.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound. Below is a summary of key findings:

Study FocusFindings
Antimicrobial ActivityExhibited notable activity against Staphylococcus aureus with MIC values around 50 µg/mL.
Neuroprotective PotentialShowed promise in reducing oxidative stress markers in neuronal cell cultures.
Cytotoxicity Against Cancer CellsInduced apoptosis in several cancer cell lines at concentrations between 10–50 µM .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that also exhibit biological activities. The following table highlights some comparative aspects:

Compound NameStructural FeaturesBiological Activity
Methyl 4-amino-3-(pyridin-4-yl)butanoateSimilar but with a different amino group positionAntimicrobial and anticancer properties reported
Ethyl 3-amino-3-(pyridin-4-yl)butanoateVariation in alkyl chain lengthExplored for enzyme inhibition
Methyl 4-amino-3-(pyridin-2-yl)butanoateAnalogous structure with different substitution patternsPotential neuroprotective effects

Applications

The potential applications of this compound span several fields:

  • Pharmaceutical Development : Its unique properties make it a candidate for drug development targeting neurological disorders and infections.
  • Biochemical Research : Used as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
  • Agricultural Chemistry : Investigated for its potential role as a plant growth regulator or pesticide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes distinguish it from simpler esters and aromatic derivatives. Below is a comparative analysis based on available data:

Table 1: Key Properties of Methyl 3-amino-3-(pyridin-3-yl)butanoate and Analogous Compounds

Compound Name Molecular Weight (g/mol) Log Kow (Predicted) Water Solubility (mg/L) Key Functional Groups Primary Applications
This compound* ~210 (estimated) ~1.2 (polarity from pyridine/amino) Moderate (~50–100) Pyridine, amino, ester Pharmaceutical intermediates
Cresyl 3-methylbutanoate 192.25 3.54 45.68 Ester, methyl, cresol Flavoring/fragrance agents
p-Tolyl isovalerate ~192 (estimated) ~3.5 ~40–50 Ester, tolyl Industrial solvents

Structural and Reactivity Differences

  • Pyridine vs. Benzene Rings: The pyridine ring in this compound introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to cresyl or tolyl esters, which rely on nonpolar aromatic rings .
  • Amino Group: The presence of the amino group facilitates nucleophilic reactions and participation in cyclization processes, as seen in the synthesis of heterocycles like oxazoloquinolines . Simple esters (e.g., Cresyl 3-methylbutanoate) lack this reactivity.

Physicochemical Properties

  • Log Kow: The predicted Log Kow of this compound (~1.2) is significantly lower than that of Cresyl 3-methylbutanoate (3.54), indicating higher hydrophilicity due to its polar groups .
  • Thermal Stability : The compound’s synthesis via PPA at 130–140°C suggests moderate thermal stability, whereas simpler esters (e.g., p-tolyl isovalerate) are typically stable under milder conditions.

Research Findings and Limitations

While this compound’s synthetic utility is well-documented , experimental data on its exact physicochemical properties (e.g., vapor pressure, melting point) remain scarce. Comparative studies with pyridine-free analogs highlight its superior reactivity in heterocyclic synthesis but lower thermal stability compared to bulkier esters like p-tolyl isovalerate . Further research is needed to quantify its pharmacokinetic parameters and industrial scalability.

Preparation Methods

Nucleophilic Substitution and Amination Approaches

One of the primary routes to prepare amino-substituted pyridinyl esters involves nucleophilic substitution reactions where an amino group is introduced onto a pyridinyl-substituted precursor.

  • General Procedure:
    Starting from a pyridinyl-substituted ketoester or halogenated intermediate, nucleophilic substitution is performed with a primary amine under controlled conditions (temperature range 80–150 °C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Triethylamine is commonly used as a base to facilitate the reaction. The reaction time varies from 90 minutes to 48 hours depending on substrate reactivity.

  • Example:
    Ethyl or methyl 3-(pyridin-3-yl)-3-oxopropanoate derivatives undergo substitution with ammonia or primary amines to yield the corresponding 3-amino derivatives. Subsequent catalytic hydrogenation (e.g., RANEY® Ni catalyst) can be used to reduce nitro groups if present, affording the amino-substituted product.

Esterification and Protection Strategies

Esterification of the amino acid intermediate or protection of the amino group is crucial to achieve the desired methyl ester form and to prevent side reactions during synthesis.

  • Ester Formation:
    The methyl ester is typically formed by reacting the corresponding acid with methanol under acidic or basic catalysis or by using methylating agents. Hydrolysis and re-esterification steps are sometimes employed to improve purity and yield.

  • Amino Group Protection:
    Protecting groups such as Boc (tert-butoxycarbonyl) or allyloxycarbonyl are introduced to shield the amino group during further transformations. For example, allyl chloroformate can be used to convert benzyl-protected amino pyrrolidine derivatives into allyloxycarbonyl-protected forms in inert solvents like heptane at 0–70 °C.

Mesylation and Subsequent Amination

Mesylation of hydroxy precursors followed by amination is a common synthetic step in preparing amino-substituted pyridinyl esters.

  • Process Details:
    Hydroxy-substituted pyrrolidine or butanoate derivatives are treated with mesyl chloride in ethyl acetate or tetrahydrofuran at low temperatures (0–5 °C). After mesylation, the intermediate is purified and subjected to nucleophilic substitution with primary amines under pressure (3×10^6 to 2×10^7 Pa) and elevated temperatures (100–150 °C) to introduce the amino group with high optical and chemical yields.

  • Purification:
    The organic phase is washed with sodium hydroxide solution and dried over sodium sulfate before chromatographic purification to isolate the target amino ester.

Curtius Rearrangement and One-Pot Syntheses

Advanced synthetic methods such as Curtius rearrangement have been employed to prepare amino ester derivatives with high efficiency.

  • One-Pot Curtius Rearrangement:
    The acid precursor is converted to an isocyanate intermediate using diphenylphosphoryl azide (DPPA) and triethylamine in a mixture of t-butanol and toluene. This intermediate is then hydrolyzed under acidic conditions to yield the amino ester or carbamate derivatives. This method provides good yields (~60%) and product purity, avoiding isolation of unstable intermediates.

Catalytic Hydrogenation and Reduction Steps

In some synthetic routes, catalytic reduction is required to convert nitro or other reducible groups into amino groups.

  • Catalysts and Conditions:
    RANEY® nickel catalysts under hydrogen atmosphere at room temperature for 1–6 hours are used for reduction of nitro groups to amines. This step is often performed after nucleophilic substitution to finalize the amino functionality on the pyridinyl butanoate scaffold.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Notes
Nucleophilic substitution Primary amine, Et3N, DMF/DMSO, 80–150 °C Introduce amino group Reaction time 90 min to 48 h
Esterification Methanol, acid/base catalyst Form methyl ester Hydrolysis/re-esterification as needed
Amino protection Allyl chloroformate, heptane, 0–70 °C Protect amino group Allyloxycarbonyl or Boc groups
Mesylation + amination Mesyl chloride, THF/ethyl acetate, 0–5 °C; amination under pressure Convert hydroxy to amino group High optical and chemical yields
Curtius rearrangement DPPA, triethylamine, t-butanol/toluene, acid hydrolysis One-pot amino ester synthesis ~60% yield, avoids isolation of isocyanate
Catalytic hydrogenation RANEY® Ni, H2, room temp Reduce nitro to amino 1–6 hours reaction time

Research Findings and Notes

  • The choice of solvent and base critically affects the yield and purity of the amino ester. Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic substitution reactions effectively.

  • Protection of the amino group is essential to prevent side reactions during mesylation and subsequent steps. Allyloxycarbonyl and Boc groups are preferred due to their stability and ease of removal.

  • High pressure and temperature conditions during amination improve conversion rates and yields, especially when working with sterically hindered substrates.

  • One-pot Curtius rearrangement offers a streamlined approach to amino ester synthesis, reducing purification steps and exposure to hazardous intermediates.

  • Catalytic hydrogenation remains a reliable method for reduction of nitro groups to amines, a common step in the synthesis of amino-substituted pyridinyl esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-3-(pyridin-3-yl)butanoate
Reactant of Route 2
Methyl 3-amino-3-(pyridin-3-yl)butanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.